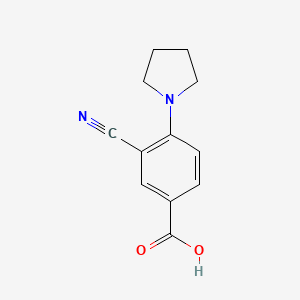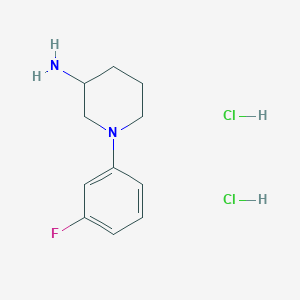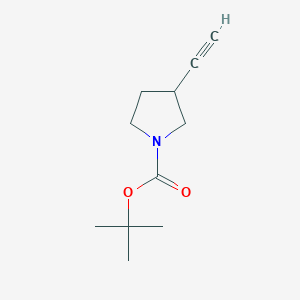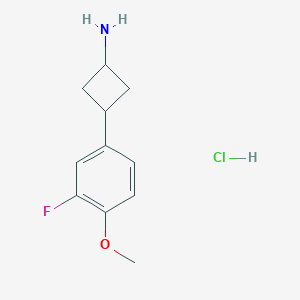
膦酸素霉素 (R)-1-苯乙胺盐
描述
Phosphonomycin, also known as fosfomycin, is a broad-spectrum antibiotic that effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . It has been approved for clinical use in the treatment of urinary tract bacterial infections in many countries for several decades .
Synthesis Analysis
A large-scale chemical synthesis of fosfomycin was achieved based on the production of the (1 R, 2 S)-threo-bromohydrin through enantioselective hydrogenation of β-oxophosphonates .Molecular Structure Analysis
The molecular structure of fosfomycin is unique. It is a small broad-spectrum molecule . The molecular weight of fosfomycin sodium, a related compound, is 182.02 .Chemical Reactions Analysis
Fosfomycin undergoes several chemical reactions. FosA, FosB, and FosX are enzymes that catalyze different reactions involving fosfomycin. FosA is a K± and Mn2±dependent glutathione S-transferase that catalyzes the addition of glutathione to the oxirane ring of fosfomycin. FosB is an Mg2+ and Mn2±dependent thiol S-transferase that catalyzes the addition of a thiol group using bacillithiol. FosX is an Mn2±dependent epoxide hydrolase that catalyzes the hydration of fosfomycin, breaking the oxirane ring and generating a diol product .科学研究应用
合成优化与催化
膦酸素霉素 (R)-1-苯乙胺盐合成技术的优化清林(2013 年)的一项研究详细介绍了使用膦酸素霉素 (R)-1-苯乙胺盐合成磷霉素钠 (FS) 的优化过程。该研究调查了影响 FS 产率的各种因素,如反应温度、进料时间和反应物比例。优化后的条件使 FS 收率达到 85.4%,并生产出具有理想结晶性质的 FS 晶体粉末 (清林,2013)。
1,2-丙二烯基膦酸选择性加氢的催化剂,生成顺式-1-丙烯基膦酸王晓红(2005 年)探索了 1,2-丙二烯基膦酸选择性加氢成顺式-1-丙烯基膦酸,这是合成广谱抗菌药物膦酸素霉素的关键步骤。该研究考察了催化剂的微观结构与其活性之间的关系,发现催化剂的结晶形式对其活性有显着影响 (王晓红,2005)。
1,2-丙二烯基膦酸选择性催化加氢的新工艺高建荣(2010 年)介绍了一种使用林德拉催化剂对 1,2-丙二烯基膦酸进行选择性催化加氢的新工艺。该研究重点介绍了溶剂、温度和催化剂用量等各种参数对选择性和转化率的影响。在优化条件下,该新工艺实现了高转化率和选择性 (高建荣,2010)。
配体合成与酶抑制
源自 (R)- 和 (S)-1-苯乙胺的新型 P,N 配体,带有 (2R,5R)-2,5-二甲基膦烷基,用于不对称催化Brauer 等人(2003 年)合成了具有高对映体纯度的新型 P,N 螯合配体,起始于 (R)- 或 (S)-1-苯乙胺。这些配体在不对称催化中显示出有希望的结果,它们通过一系列反应制备,并表现出与它们在溶液中的动态行为相关的独特催化活性 (Brauer 等人,2003)。
膦酸化学在药物设计与开发中的应用
膦酸化学在药物设计与开发中的社论
Turhanen、Demadis 和 Kafarski(2021 年)讨论了膦酸盐在药物设计和开发中的重要性。他们详细阐述了膦酸盐的生物活性特性,例如它们作为药物、前药、酶抑制剂的作用,以及它们在医学成像和诊断中的潜力。这篇社论重点介绍了人们对膦酸盐日益增长的兴趣,这是因为它们具有新型抗菌和抗癌活性,以及它们在骨靶向药物中的应用 (Turhanen、Demadis 和 Kafarski,2021)。
作用机制
Target of Action
Phosphonomycin ®-1-phenethylamine salt, also known as fosfomycin, is a broad-spectrum antibiotic that primarily targets the enzyme MurA, which plays a crucial role in both Gram-positive and Gram-negative bacteria . This enzyme is involved in the initial step of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation .
Mode of Action
Fosfomycin inhibits bacterial cell wall biogenesis by inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, also known as MurA . This inhibition effectively blocks the initial step in peptidoglycan biosynthesis . The compound’s interaction with its target results in the disruption of bacterial cell wall formation, thereby exerting its antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by fosfomycin is the peptidoglycan biosynthesis pathway . By inhibiting the enzyme MurA, fosfomycin disrupts the production of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Pharmacokinetics
Fosfomycin exhibits excellent pharmacodynamic and pharmacokinetic properties . It has good bioavailability, meaning it can be effectively absorbed and utilized in the body . Its elimination half-life is approximately 5.7 hours .
Result of Action
The primary result of fosfomycin’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby treating the bacterial infection . Fosfomycin has a broad spectrum of antibacterial activity and is effective against a wide range of bacteria, including multidrug-resistant isolates .
Action Environment
The efficacy and stability of fosfomycin can be influenced by various environmental factors. For instance, the presence of certain ions can affect the activity of enzymes involved in fosfomycin resistance . Additionally, the pH and temperature of the environment can impact the stability and solubility of fosfomycin
生化分析
Biochemical Properties
Phosphonomycin ®-1-phenethylamine salt plays a crucial role in inhibiting bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). This enzyme is essential for the first step in peptidoglycan biosynthesis, which is critical for bacterial cell wall integrity . By binding to MurA, Phosphonomycin ®-1-phenethylamine salt prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall. This interaction disrupts the cell wall synthesis, leading to bacterial cell death.
Cellular Effects
Phosphonomycin ®-1-phenethylamine salt exhibits significant effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death. In addition to its bactericidal effects, Phosphonomycin ®-1-phenethylamine salt can influence cell signaling pathways and gene expression. Studies have shown that it can induce the expression of stress response genes in bacteria, which are involved in the adaptive response to antibiotic stress . Furthermore, it affects cellular metabolism by disrupting the synthesis of essential biomolecules, thereby impairing bacterial growth and proliferation.
Molecular Mechanism
The molecular mechanism of Phosphonomycin ®-1-phenethylamine salt involves the inhibition of the MurA enzyme. This compound mimics the natural substrate of MurA, binding to the active site and forming a covalent bond with the enzyme. This irreversible binding inhibits the enzyme’s activity, preventing the synthesis of peptidoglycan precursors . Additionally, Phosphonomycin ®-1-phenethylamine salt can interact with other biomolecules, such as glutathione S-transferases, which may contribute to its detoxification and resistance mechanisms in bacteria.
属性
IUPAC Name |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALAXKSIBESFV-PXRNWTNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726231 | |
| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-07-7 | |
| Record name | Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfomycin (R)-1-phenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN (R)-1-PHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V5RBU89I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using phosphomycin (R)-1-phenethylamine salt as a starting material for fosfomycin sodium synthesis?
A1: The research paper demonstrates that using phosphomycin (R)-1-phenethylamine salt as a precursor allows for a more efficient synthesis of fosfomycin sodium. Under optimized reaction conditions, the yield of fosfomycin sodium reached 85.4% []. This suggests that this method could be advantageous compared to other synthesis routes.
Q2: What are the optimal reaction conditions for achieving high yields of fosfomycin sodium using this method?
A2: The study identified the following optimal conditions for maximizing fosfomycin sodium yield []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


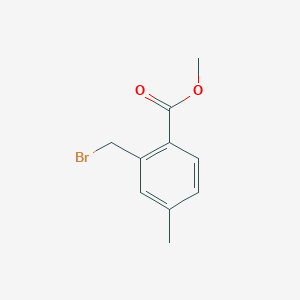


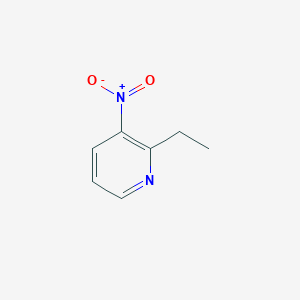

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)
